![molecular formula C13H10ClN3O2 B2413780 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine CAS No. 861210-62-0](/img/structure/B2413780.png)
2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine
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Overview
Description
2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine is a chemical compound with the molecular formula C13H10ClN3O2 and a molecular weight of 275.69 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a 4-chlorobenzoyl group and an ethanimidoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with ethanimidoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrazine to form the final product. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine can be compared with other similar compounds, such as:
2-{[(4-Methylbenzoyl)oxy]ethanimidoyl}pyrazine: This compound has a methyl group instead of a chlorine atom, which may result in different chemical and biological properties.
2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine:
2-{[(4-Bromobenzoyl)oxy]ethanimidoyl}pyrazine: Bromine substitution may affect the compound’s stability and reactivity compared to the chlorine-substituted analog.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the pyrazine scaffold in chemical research.
Biological Activity
2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₉ClN₂O₂
- Molecular Weight : 252.66 g/mol
This compound features a pyrazine ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that pyrazine derivatives exhibit significant antimicrobial effects. A study reported that compounds similar to this compound showed activity against various bacterial strains, demonstrating potential as antibacterial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
This compound | Pseudomonas aeruginosa | 64 µg/mL |
Anti-Alzheimer's Activity
The compound has been evaluated for its potential as an acetylcholinesterase inhibitor (AChEI), which is crucial in treating Alzheimer's disease. In vitro studies demonstrated that it could inhibit AChE activity effectively, with IC₅₀ values comparable to established AChEIs like donepezil .
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels and exhibit antioxidant properties. The compound enhances acetylcholine levels by inhibiting the enzyme responsible for its breakdown, thereby improving cholinergic transmission in the brain .
Study on Neuroprotective Effects
In a recent study, the neuroprotective effects of this compound were evaluated using PC12 cells exposed to amyloid-beta (Aβ) peptides. The results indicated that the compound significantly reduced Aβ-induced cytotoxicity and tau hyperphosphorylation, suggesting a protective role against neurodegeneration associated with Alzheimer's disease .
Antioxidant Properties
Additionally, the compound was assessed for its antioxidant capabilities using DPPH and ABTS assays. It exhibited considerable free radical scavenging activity, which is beneficial in mitigating oxidative stress-related damage in neuronal cells .
Properties
IUPAC Name |
[(Z)-1-pyrazin-2-ylethylideneamino] 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-9(12-8-15-6-7-16-12)17-19-13(18)10-2-4-11(14)5-3-10/h2-8H,1H3/b17-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIBRBZTNLJTHL-MFOYZWKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)Cl)C2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=C(C=C1)Cl)/C2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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